![molecular formula C21H14F2N4O3S B3396546 N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide CAS No. 1019101-11-1](/img/structure/B3396546.png)
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide
Descripción general
Descripción
“N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide” is a complex organic compound. It contains several functional groups and rings, including a benzo[d][1,3]dioxol-5-yl group, a thiazol-2-yl group, a 3-methyl-1H-pyrazol-5-yl group, and a 3,4-difluorobenzamide group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple ring structures and functional groups. The benzo[d][1,3]dioxol-5-yl group and the thiazol-2-yl group are part of the same larger ring structure . The 3-methyl-1H-pyrazol-5-yl group and the 3,4-difluorobenzamide group are attached to this larger ring .Aplicaciones Científicas De Investigación
Antitumor Activity
Compounds with similar structures have shown potent antitumor activities against HeLa, A549, and MCF-7 cell lines . They have demonstrated growth inhibition properties with IC50 values generally below 5 μM . This suggests that our compound could potentially be used in cancer research and treatment.
Antioxidant Properties
Thiazole derivatives, which are present in our compound, have been found to act as antioxidants . This means they could be used in research related to oxidative stress and related diseases.
Analgesic Properties
Thiazole derivatives have also been found to have analgesic properties . This suggests potential applications in pain management research.
Anti-inflammatory Properties
The compound could potentially be used in research related to inflammation, as thiazole derivatives have been found to have anti-inflammatory properties .
Antimicrobial and Antifungal Properties
Thiazole derivatives have been found to have antimicrobial and antifungal properties . This suggests potential applications in research related to infectious diseases.
Antiviral Properties
Thiazole derivatives have been found to have antiviral properties . This suggests potential applications in research related to viral diseases.
Diuretic Properties
Thiazole derivatives have been found to have diuretic properties . This suggests potential applications in research related to kidney function and fluid balance.
Neuroprotective Properties
Thiazole derivatives have been found to have neuroprotective properties . This suggests potential applications in research related to neurological disorders.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been reported to exhibit activity against various cancer cell lines .
Mode of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that this compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that this compound may affect similar pathways, leading to disruption of normal cell division and growth.
Pharmacokinetics
Similar compounds have been found to obey lipinski’s rule of five, indicating good bioavailability .
Result of Action
Similar compounds have been found to exhibit anticancer activity, with ic50 values ranging from 328 to 644 nm against certain cancer cell lines . This suggests that this compound may have similar effects, potentially inhibiting the growth and proliferation of cancer cells.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-3,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F2N4O3S/c1-11-6-19(25-20(28)13-2-4-14(22)15(23)7-13)27(26-11)21-24-16(9-31-21)12-3-5-17-18(8-12)30-10-29-17/h2-9H,10H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKAQYVJDOTRRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=C(C=C2)F)F)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




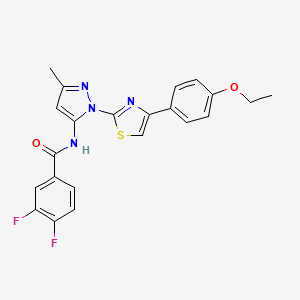
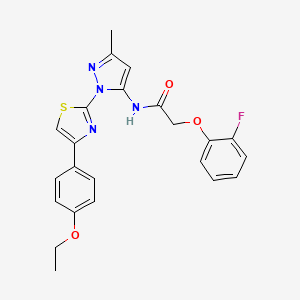
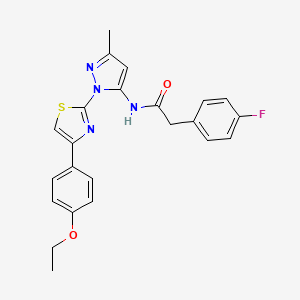


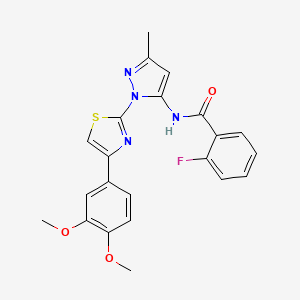

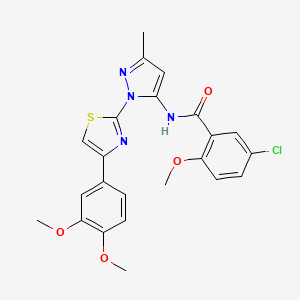
![(E)-ethyl 2-(6-chloro-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3396532.png)
![3-[4-(2-chloro-4,5-difluorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B3396539.png)
![N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide](/img/structure/B3396542.png)
![N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-chloro-2-methoxybenzamide](/img/structure/B3396554.png)
![N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-chlorophenyl)acetamide](/img/structure/B3396558.png)